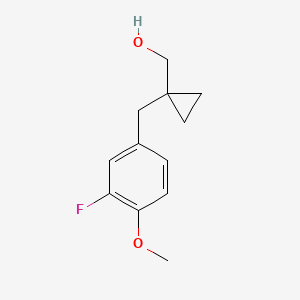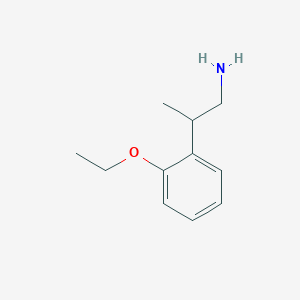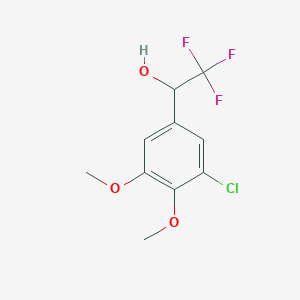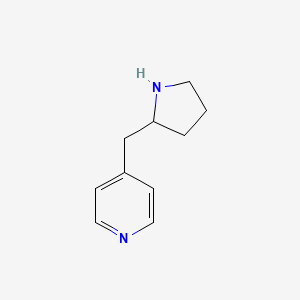
4-(2,3-Dimethoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethoxyphenyl)butan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by a butan-1-amine backbone with a 2,3-dimethoxyphenyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,3-dimethoxyphenylbutanone. This process typically involves the following steps:
Formation of the Intermediate: The starting material, 2,3-dimethoxyphenylbutanone, is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reductive Amination: The intermediate imine or iminium ion formed in the first step is then reduced to the corresponding amine, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
4-(2,3-Dimethoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially affecting mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a shorter ethylamine chain.
Mescaline: A naturally occurring compound with a similar structure but an additional methoxy group at the 5-position.
3-Methoxytyramine: A metabolite of dopamine with a single methoxy group.
Uniqueness
4-(2,3-Dimethoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and the length of its carbon chain.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
4-(2,3-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8H,3-4,6,9,13H2,1-2H3 |
Clé InChI |
XVOAZGBYPOUHPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



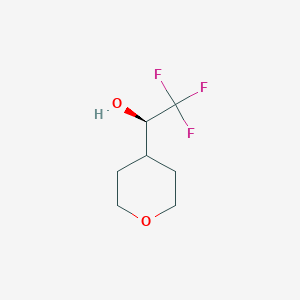

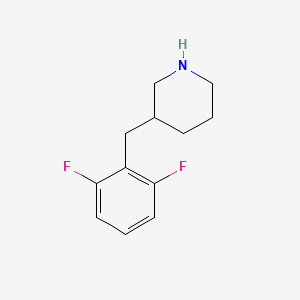



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
